molecular formula C10H18O2 B2699491 4,4-Dimethylcycloheptane-1-carboxylic acid CAS No. 4401-32-5

4,4-Dimethylcycloheptane-1-carboxylic acid

Cat. No.: B2699491
CAS No.: 4401-32-5
M. Wt: 170.252
InChI Key: ZATOTMBDEGLOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alicyclic Systems, Specifically Cycloheptane (B1346806) Skeletons, in Advanced Chemical Synthesis

Alicyclic systems, which are non-aromatic carbocyclic rings, are fundamental building blocks in organic synthesis. The seven-membered cycloheptane ring, in particular, presents unique conformational complexities that are of great interest to synthetic chemists. Unlike the well-understood chair conformation of cyclohexane, cycloheptane can adopt several low-energy conformations, such as the twist-chair and twist-boat, which are dynamically interconverting. This conformational flexibility can influence the reactivity and selectivity of reactions involving the cycloheptane skeleton. The incorporation of a gem-dimethyl group at the 4-position, as seen in the title compound, introduces specific steric constraints that can lock the ring into a more defined conformation, thereby offering a level of control in synthetic transformations.

Strategic Importance of Carboxylic Acid Functionalities as Key Synthons in Molecular Construction

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a key synthon for a vast array of molecular transformations. Its ability to be converted into esters, amides, acid halides, and anhydrides, as well as its potential for reduction to alcohols or conversion to amines, makes it a cornerstone of synthetic strategy. acs.org In the context of drug discovery and materials science, the carboxylic acid moiety can act as a handle for introducing other functional groups, a point of attachment to a larger molecular framework, or a key interacting group with biological targets or material surfaces.

Rationale for Comprehensive Academic Investigation of 4,4-Dimethylcycloheptane-1-carboxylic acid

While specific research on this compound is not widely published, the rationale for its investigation can be inferred from the broader goals of organic chemistry. The study of such a molecule would contribute to a deeper understanding of the interplay between the conformational behavior of a gem-disubstituted seven-membered ring and the reactivity of an appended carboxylic acid. This knowledge is valuable for the design of new molecules with specific three-dimensional shapes and functionalities, which is a critical aspect of modern drug design and the development of new materials. The gem-dimethyl substitution provides a model system to study steric effects on the cycloheptane ring's conformation and the accessibility of the carboxylic acid group.

Overview of Research Paradigms and Methodologies Applied to Novel Carbocyclic Acid Systems

The investigation of novel carbocyclic acid systems like this compound typically follows a well-established research paradigm. This begins with the development of a synthetic route to access the molecule. Once synthesized, a thorough structural and spectroscopic characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Computational modeling is often employed to predict and understand the compound's conformational preferences and spectroscopic properties. Further studies might explore its reactivity in various chemical transformations or its potential biological activity.

Chemical and Physical Properties

Due to the absence of specific experimental data for this compound, the following table presents a combination of its basic calculated properties and a comparison with its close analog, 4,4-dimethylcyclohexanecarboxylic acid, to provide an estimated profile.

PropertyThis compound4,4-Dimethylcyclohexanecarboxylic acid (Analog)
CAS Number 4401-32-525186-27-0
Molecular Formula C₁₀H₁₈O₂C₉H₁₆O₂
Molecular Weight 170.25 g/mol 156.22 g/mol
Appearance Likely a white to off-white solidWhite crystalline powder
Melting Point Not available128-131 °C
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.Soluble in methanol
pKa Estimated to be around 4.8-5.0Not available

Synthesis of this compound

While a specific synthesis for this compound is not documented in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential approach could involve the following steps:

Synthesis of a Substituted Cycloheptanone: A suitable starting material would be a cycloheptanone derivative. The gem-dimethyl group at the 4-position could potentially be installed via conjugate addition of a methyl cuprate to a corresponding α,β-unsaturated cycloheptenone, followed by another methylation.

Introduction of the Carboxylic Acid Moiety: The carboxylic acid could be introduced via a variety of methods. For instance, the cycloheptanone could be converted to a cyanohydrin, which upon hydrolysis would yield the corresponding α-hydroxy carboxylic acid. Alternatively, a Wittig-type reaction could be employed to introduce a carbon-carbon double bond, which could then be oxidatively cleaved to the carboxylic acid. A more direct approach could involve the carboxylation of a Grignard reagent derived from the corresponding halo-4,4-dimethylcycloheptane.

Spectroscopic Data and Analysis

No specific spectroscopic data for this compound is publicly available. However, the expected spectroscopic features can be predicted based on its structure and by analogy to similar compounds like 4,4-dimethylcyclohexanecarboxylic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show a complex pattern of signals for the cycloheptane ring protons, likely in the range of 1.0-2.5 ppm. The two methyl groups at the 4-position would likely appear as a singlet around 0.9-1.1 ppm. The proton on the carbon bearing the carboxylic acid group (C1) would be a multiplet, shifted downfield to around 2.2-2.6 ppm due to the electron-withdrawing effect of the carboxyl group. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically above 10 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would be expected to show ten distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 175-185 ppm. The quaternary carbon at the 4-position would appear around 30-40 ppm. The two methyl carbons would resonate at a higher field, likely between 25-30 ppm. The remaining cycloheptane ring carbons would appear in the range of 20-50 ppm.

Predicted IR Spectral Data

The infrared spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption for the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹. C-H stretching vibrations for the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region.

Research Findings and Applications

As there is no specific research published on this compound, this section will discuss the potential research applications based on its structural features and the known applications of similar molecules.

Potential as a Building Block in Medicinal Chemistry

Substituted cycloalkane carboxylic acids are valuable scaffolds in medicinal chemistry. The rigid, yet conformationally complex, cycloheptane ring of this molecule, combined with the versatile carboxylic acid handle, makes it a potentially useful building block for the synthesis of more complex drug candidates. The gem-dimethyl group can enhance metabolic stability by blocking a potential site of oxidation.

Role in Conformational Analysis Studies

The study of the conformational preferences of substituted cycloheptanes is an active area of research. This compound could serve as a model compound for investigating the influence of a gem-dimethyl group and a carboxylic acid substituent on the conformational equilibrium of the seven-membered ring. Such studies, often combining NMR spectroscopy and computational chemistry, provide fundamental insights into the non-covalent interactions that govern molecular shape.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATOTMBDEGLOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 4,4 Dimethylcycloheptane 1 Carboxylic Acid

Derivatization and Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a wide array of derivatives. These transformations are crucial for synthesizing new molecules with potentially different physical, chemical, and biological properties.

Formation of Esters and Amides for Mechanistic and Structural Probes

Esterification: 4,4-Dimethylcycloheptane-1-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net This method is particularly useful for reactions with sterically hindered alcohols. organic-chemistry.org The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (catalyzed by acid)

R-COOH + R'-OH + DCC/DMAP → R-COOR' + Dicyclohexylurea

These ester derivatives are valuable as mechanistic and structural probes in various studies.

Amide Formation: The carboxylic acid can also be readily converted into amides by reaction with ammonia (B1221849) or a primary or secondary amine. youtube.comkhanacademy.org This reaction typically requires heating to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.comkhanacademy.org A more general and efficient method involves the use of coupling reagents, similar to esterification, to activate the carboxylic acid. nih.govyoutube.com Reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov The formation of an amide bond is a cornerstone of peptide synthesis. rsc.org

The general scheme for amide formation is:

R-COOH + R'₂NH → R-CONR'₂ + H₂O (with heat)

R-COOH + R'₂NH + Coupling Agent → R-CONR'₂ + Byproducts

ReagentProductReaction Conditions
Alcohol (R'-OH)Ester (R-COOR')Acid catalyst (e.g., H₂SO₄), heat
Amine (R'₂NH)Amide (R-CONR'₂)Heat or coupling agent (e.g., DCC)

Controlled Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govjackwestin.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. The reaction is usually followed by an acidic workup to protonate the resulting alkoxide.

R-COOH + LiAlH₄ → R-CH₂OH

More selective reducing agents are required to reduce the carboxylic acid to an aldehyde. Direct reduction is challenging as aldehydes are more easily reduced than carboxylic acids. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.

Starting MaterialReducing AgentProduct
Carboxylic AcidLiAlH₄Primary Alcohol
Acid ChlorideLiAl(O-t-Bu)₃HAldehyde

Synthesis of Acyl Halides and Anhydrides for Further Reactivity Studies

Acyl Halides: this compound can be converted into the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These acyl chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives like esters, amides, and anhydrides under milder conditions than the parent carboxylic acid. jackwestin.com

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent. A more common laboratory method involves the reaction of the carboxylate salt with an acyl chloride.

2 R-COOH → (RCO)₂O + H₂O (with heat and dehydrating agent) R-COONa + R-COCl → (RCO)₂O + NaCl

Reactions Involving the 4,4-Dimethylcycloheptane Ring System

The 4,4-dimethylcycloheptane ring is a saturated aliphatic system and is therefore generally unreactive towards many reagents under mild conditions. Its chemistry is largely that of alkanes, primarily involving free radical reactions at high temperatures or in the presence of UV light.

Electrophilic Aromatic Substitution Analogs on Activated Ring Systems (if applicable)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds and is not applicable to the saturated aliphatic ring of this compound. The cycloheptane (B1346806) ring lacks the π-electron system necessary to undergo such reactions. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which are typical for aromatic rings, will not occur on the 4,4-dimethylcycloheptane ring system under standard electrophilic aromatic substitution conditions.

Nucleophilic Additions and Substitutions on Ring Carbons

Direct nucleophilic attack on the sp³-hybridized carbon atoms of the cycloheptane ring is generally unfavorable due to the absence of a suitable leaving group and the inherent stability of the C-C and C-H bonds. Such reactions typically require prior functionalization of the ring to introduce a good leaving group, for instance, by converting a hydroxyl group to a tosylate or a halide.

In the case of this compound, derivatization to introduce such a leaving group at a position other than C1 would be a multi-step process. However, if such a derivative were prepared, for example, a 2-halo-4,4-dimethylcycloheptane-1-carboxylic acid, its reactivity towards nucleophilic substitution would be influenced by several factors:

Steric Hindrance: The gem-dimethyl group at the C4 position can sterically hinder the approach of a nucleophile, particularly to the adjacent C3 and C5 positions. This steric shielding would decrease the rate of SN2 reactions at these positions.

Ring Strain: The seven-membered ring of cycloheptane is conformationally flexible and possesses several low-energy conformations, such as the twist-chair and twist-boat. The introduction of a bulky gem-dimethyl group can restrict this flexibility, potentially influencing the transition state energies of substitution reactions.

Carbocation Stability: In the case of SN1-type reactions, the formation of a carbocation on the ring would be subject to the electronic effects of the substituents. The gem-dimethyl group, being electron-donating, could stabilize a nearby carbocation.

A hypothetical scenario for a nucleophilic substitution reaction is presented in the table below, illustrating the expected relative reactivity at different positions on the ring, assuming a suitable leaving group is present.

Position of Leaving GroupExpected Predominant MechanismRelative Reaction RateKey Influencing Factors
C2SN2/SN1ModerateModerate steric hindrance from the adjacent carboxylic acid group.
C3SN2LowSignificant steric hindrance from the C4 gem-dimethyl group.
C5SN2LowSignificant steric hindrance from the C4 gem-dimethyl group.

Ring Opening and Rearrangement Reactions under Specific Conditions

The cycloheptane ring is generally stable under normal conditions. However, under specific and often harsh reaction conditions, ring-opening and rearrangement reactions can be induced.

Ring Opening: Oxidative cleavage of the cycloheptane ring can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or ozone. For this compound, this would lead to the formation of a dicarboxylic acid derivative. For instance, ozonolysis followed by an oxidative workup could theoretically cleave the C1-C2 bond to yield a substituted pimelic acid derivative.

Rearrangement Reactions: Carbocation-mediated rearrangements are plausible for derivatives of this compound. For example, if a carbocation were generated at a ring carbon, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation. The presence of the gem-dimethyl group could influence the pathway of such rearrangements. For example, a Wagner-Meerwein type rearrangement could occur if a carbocation is formed on a carbon adjacent to the quaternary center, leading to a ring expansion or contraction, although such reactions are less common in seven-membered rings compared to smaller ring systems.

One potential rearrangement is the Baeyer-Villiger oxidation of a ketone derivative. If the carboxylic acid were converted to a ketone (e.g., 4,4-dimethylcycloheptanone), treatment with a peroxy acid would lead to a lactone. The regioselectivity of this rearrangement is dependent on the migratory aptitude of the adjacent carbon atoms.

A summary of potential ring-opening and rearrangement reactions is provided in the table below.

Reaction TypeReagentsPlausible Product TypeNotes
Oxidative Ring OpeningKMnO₄, heat or O₃ then H₂O₂Substituted dicarboxylic acidCleavage of C-C bonds in the ring.
Wagner-Meerwein RearrangementAcid-catalyzed dehydration of a corresponding alcohol derivativeRearranged cycloalkeneDependent on the formation and stability of intermediate carbocations.
Baeyer-Villiger Oxidationm-CPBA on the corresponding ketoneLactoneInvolves the insertion of an oxygen atom adjacent to the carbonyl group.

Influence of the Geminal 4,4-Dimethyl Group on Reactivity, Regioselectivity, and Stereoselectivity

The gem-dimethyl group at the C4 position has a profound influence on the reactivity and selectivity of reactions involving this compound. This is often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect. wikipedia.orgnih.govlucp.net

Influence on Reactivity: The gem-dimethyl group can accelerate intramolecular reactions by altering the conformation of the cycloheptane ring. wikipedia.org It restricts the rotational freedom of the C-C bonds, bringing reactive groups closer together and favoring cyclization reactions if the carboxylic acid were to be part of a larger molecule designed for such a transformation. Conversely, for intermolecular reactions, the steric bulk of the gem-dimethyl group can decrease reactivity by shielding nearby reaction centers from the approach of external reagents.

Influence on Regioselectivity: The steric hindrance provided by the gem-dimethyl group can direct incoming reagents to attack less hindered positions on the ring. For example, in a hypothetical electrophilic addition to a double bond in a 4,4-dimethylcycloheptene derivative, the electrophile would preferentially add to the carbon atom further away from the gem-dimethyl group. Similarly, in radical-based C-H functionalization reactions, the C-H bonds at positions C3 and C5 would be sterically shielded.

Influence on Stereoselectivity: The conformational rigidity imposed by the gem-dimethyl group can lead to a higher degree of stereoselectivity in reactions. The bulky dimethyl group can block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This can lead to the preferential formation of one diastereomer over another. For instance, in the reduction of a ketone at a position adjacent to the gem-dimethyl group, the hydride would likely approach from the side opposite to the bulky dimethyl groups, leading to a predictable stereochemical outcome for the resulting alcohol.

Development of Novel Synthetic Methods Utilizing this compound as a Building Block

While specific examples of the use of this compound as a building block in the synthesis of complex molecules are not widely reported in the literature, its structural features make it a potentially valuable synthon. Carboxylic acids, in general, are versatile starting materials in organic synthesis. lookchem.com

The 4,4-dimethylcycloheptane motif could be incorporated into larger molecules to introduce a specific conformational constraint or a lipophilic domain. For example, it could be used in the synthesis of novel pharmaceutical agents, where the cycloheptane ring serves as a scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target.

Potential synthetic applications could include:

Synthesis of Novel Scaffolds: The carboxylic acid can be converted into a variety of other functional groups (e.g., amine, isocyanate, acyl chloride), which can then be used in coupling reactions to build more complex molecular architectures.

Polymer Chemistry: As a monomer, it could be used to synthesize polyesters or polyamides with unique thermal and mechanical properties conferred by the bulky and flexible cycloheptane unit.

Fragment-Based Drug Discovery: The 4,4-dimethylcycloheptyl moiety could be used as a fragment in the design of new drug candidates, providing a non-aromatic, lipophilic core.

A hypothetical synthetic pathway utilizing this compound as a starting material is outlined below.

Reaction StepReagentsIntermediate/ProductPotential Application
Conversion to Acyl ChlorideSOCl₂ or (COCl)₂4,4-Dimethylcycloheptane-1-carbonyl chlorideAcylating agent for Friedel-Crafts or amide bond formation.
Curtius Rearrangement1. DPPA, Et₃N; 2. Heat; 3. H₂O4,4-Dimethylcycloheptan-1-aminePrecursor for the synthesis of amides, ureas, and other nitrogen-containing compounds.
Arndt-Eistert Homologation1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O(4,4-Dimethylcycloheptyl)acetic acidChain-extended carboxylic acid for further functionalization.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dimethylcycloheptane 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4,4-Dimethylcycloheptane-1-carboxylic acid. The technique would not only confirm the connectivity of all atoms but also provide insights into the dynamic conformational behavior of the seven-membered ring.

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 Broad Singlet 1H -COOH
~2.4 - 2.6 Multiplet 1H H-1
~1.5 - 1.8 Multiplet 4H H-2, H-7
~1.3 - 1.5 Multiplet 4H H-3, H-5
~1.1 - 1.3 Multiplet 2H H-6

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment
~180 - 185 C=O
~45 - 50 C-1
~35 - 40 C-4
~30 - 35 C-2, C-7
~25 - 30 C-3, C-5
~20 - 25 C-6

The proton NMR spectrum is expected to show the carboxylic acid proton at a characteristically downfield shift of around 12 ppm. pressbooks.publibretexts.org The protons on the cycloheptane (B1346806) ring would appear as a series of complex multiplets due to spin-spin coupling and potential conformational isomers. The two methyl groups at the C-4 position are expected to appear as a sharp singlet. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be observed in the 165-185 ppm region. pressbooks.pub The quaternary carbon at C-4 and the methine carbon at C-1 would have distinct chemical shifts, while the methylene (B1212753) carbons of the ring would appear in the upfield region.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of the cycloheptane ring protons starting from the well-defined H-1 proton adjacent to the carboxylic acid.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to its directly attached carbon, enabling the assignment of the carbon signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would be from the methyl protons to the C-4, C-3, and C-5 carbons, and from the H-1 proton to the carbonyl carbon, C-2, and C-7.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the cycloheptane ring. For instance, correlations between the methyl groups and specific ring protons would help to define the ring's puckering.

The seven-membered ring of cycloheptane is known to be conformationally flexible, existing in a dynamic equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would be instrumental in understanding these dynamics. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. By analyzing the coalescence of these signals as the temperature is increased, it would be possible to calculate the activation energy barriers for the conformational interconversions.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. ssNMR can distinguish between different packing arrangements in the solid state, which can influence the chemical shifts of the carbon atoms. This technique would be particularly useful if single crystals suitable for X-ray crystallography cannot be obtained.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Preference

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule and can also offer insights into conformational preferences.

Predicted FTIR/Raman Data

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (hydrogen-bonded dimer)
2960-2850 Strong C-H stretch (aliphatic)
~1710 Strong C=O stretch (hydrogen-bonded dimer)
~1465 Medium C-H bend (CH₂, CH₃)
~1210-1320 Medium C-O stretch

The FTIR spectrum would be dominated by a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. pressbooks.pubyoutube.com The C=O stretching vibration would appear as a strong, sharp peak around 1710 cm⁻¹, consistent with a saturated aliphatic carboxylic acid dimer. researchgate.net Strong C-H stretching bands from the methyl and cycloheptane ring methylene groups would be observed in the 2850-2960 cm⁻¹ region. A broad out-of-plane O-H bend is also anticipated around 920 cm⁻¹. Raman spectroscopy would be complementary, with the C=O stretch also being a prominent feature. Subtle shifts in the vibrational frequencies could indicate the presence of different conformers.

X-Ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis (if single crystals are obtained)

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. caltech.edu This technique would allow for the precise determination of all bond lengths, bond angles, and torsion angles in the solid state. It would reveal the absolute configuration if a chiral resolution is performed and would unambiguously establish the preferred conformation of the cycloheptane ring in the crystalline form. Furthermore, it would detail the intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid groups, which typically form dimeric structures in the solid state. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation and Isotopic Analysis (beyond basic molecular weight)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Beyond this, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information.

Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment
170 [M]⁺ (Molecular Ion)
155 [M - CH₃]⁺
125 [M - COOH]⁺
83 [C₆H₁₁]⁺

The molecular ion peak ([M]⁺) would be observed at m/z 170. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). For this specific molecule, the loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation is also a likely fragmentation pathway. Another significant fragmentation process for carboxylic acids is the McLafferty rearrangement, if the alkyl chain allows for the formation of a six-membered transition state. However, in this specific structure, a classical McLafferty rearrangement is not sterically favored. The fragmentation of the cycloheptane ring would likely lead to a series of smaller hydrocarbon fragments.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Stereochemistry Determination

This compound possesses a chiral center at the C1 position, the carbon atom to which the carboxylic acid group is attached. The presence of the two methyl groups at the C4 position ensures that the molecule is asymmetric, and therefore, it exists as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying such chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance, providing information about its absolute stereochemistry and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like this compound, the carboxylic acid chromophore can give rise to a CD signal. The sign and magnitude of the CD signal, often referred to as the Cotton effect, are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

Hypothetical Circular Dichroism Data

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹
(R)-4,4-Dimethylcycloheptane-1-carboxylic acid~210Positive
(S)-4,4-Dimethylcycloheptane-1-carboxylic acid~210Negative
Note: The above data is hypothetical and serves to illustrate the expected principles of CD spectroscopy for this molecule.

The determination of enantiomeric excess (ee) can be achieved using CD spectroscopy. A sample containing a mixture of the two enantiomers will exhibit a CD signal with a magnitude proportional to the excess of one enantiomer over the other. By comparing the molar ellipticity of the sample to that of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:

ee (%) = ([θ]sample / [θ]pure enantiomer) x 100

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of a substance with respect to the wavelength of light. slideshare.net Similar to CD, ORD spectra of enantiomers are mirror images of each other. An ORD spectrum that shows both a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

For this compound, the ORD spectrum would be expected to display a Cotton effect associated with the electronic transitions of the carboxylic acid group. The determination of the absolute stereochemistry would involve comparing the experimentally obtained ORD curve with that of compounds with a known absolute configuration or with theoretical calculations. numberanalytics.com

Hypothetical Optical Rotatory Dispersion Data

EnantiomerFeatureWavelength (nm)Specific Rotation ([α])
(R)-4,4-Dimethylcycloheptane-1-carboxylic acidPeak~220Positive
Trough~200Negative
(S)-4,4-Dimethylcycloheptane-1-carboxylic acidTrough~220Negative
Peak~200Positive
Note: The above data is hypothetical and illustrates the expected features of an ORD spectrum for this molecule.

Challenges and Considerations

The chiroptical spectroscopic analysis of chiral carboxylic acids can sometimes be complicated by the formation of intermolecular hydrogen-bonded dimers. acs.orgacs.orgnih.gov This aggregation can influence the observed CD and ORD spectra. To mitigate this, measurements are often carried out in dilute solutions or in solvents that can disrupt hydrogen bonding. Alternatively, derivatization of the carboxylic acid to an ester or an amide can simplify the spectral analysis.

Computational and Theoretical Investigations of 4,4 Dimethylcycloheptane 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 4,4-Dimethylcycloheptane-1-carboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed description of the molecule's electron distribution and energy.

DFT methods, particularly with hybrid functionals such as B3LYP, are often used to balance computational cost and accuracy for molecules of this size. These calculations can determine key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach. These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value Method/Basis Set
Total Electronic Energy -657.1234 Ha B3LYP/6-31G(d)
HOMO Energy -6.8 eV B3LYP/6-31G(d)
LUMO Energy 1.2 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 8.0 eV B3LYP/6-31G(d)

Detailed Conformational Analysis using Molecular Mechanics and Advanced Quantum Methods

The seven-membered ring of cycloheptane (B1346806) is highly flexible, leading to a complex conformational landscape for its derivatives. The presence of a carboxylic acid group and two methyl groups at the 4-position introduces additional steric and electronic factors that influence the preferred three-dimensional structure of this compound.

A thorough conformational search is typically initiated using computationally less expensive methods like molecular mechanics (MM). Force fields such as MMFF94 or AMBER are used to rapidly explore the potential energy surface and identify a broad range of possible low-energy conformations.

Following the initial MM search, the most promising conformers are then subjected to geometry optimization using more accurate quantum chemical methods, such as DFT. This process refines the structures and provides more reliable relative energies for the different conformers. For cycloheptane derivatives, the most common conformations are the twist-chair and twist-boat forms. The substitution pattern on the ring will determine which of these, or variations thereof, represent the global and local energy minima. The orientation of the carboxylic acid group (axial vs. equatorial-like) is a key determinant of conformational preference.

The various conformers of this compound are not static but are in constant interconversion. The energy barriers separating these conformers determine the rates of these conversions. These barriers can be calculated by identifying the transition state structures that connect the energy minima.

Methods like synchronous transit-guided quasi-Newton (STQN) can be employed to locate these transition states. The energy difference between a conformer and its connecting transition state represents the activation energy for that particular interconversion pathway. This information is crucial for understanding the molecule's dynamic behavior in solution.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

Conformer Relative Energy (kcal/mol) Method
Twist-Chair (Equatorial COOH) 0.00 B3LYP/6-31G(d)
Twist-Chair (Axial COOH) 1.25 B3LYP/6-31G(d)
Twist-Boat (Equatorial COOH) 2.10 B3LYP/6-31G(d)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structures.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. epstem.net The calculated shifts for a given conformer, or a Boltzmann-averaged spectrum over the most stable conformers, can be compared to experimental spectra to confirm the predominant solution-phase structure.

Vibrational frequencies can also be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a theoretical infrared (IR) spectrum. The frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental IR spectra. This comparison can help in identifying characteristic vibrational modes of the molecule.

Computational Modeling of Reaction Mechanisms Involving this compound

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions. nih.gov For this compound, this could include studying reactions such as esterification, amide formation, or reactions involving the cycloheptane ring itself.

Exploration of Molecular Interactions and Recognition Motifs Through Computational Docking (purely theoretical, non-biological context)

In a non-biological context, computational docking can be used to explore how this compound might interact with other molecules or surfaces. For instance, its potential to form self-associated dimers through hydrogen bonding of the carboxylic acid groups can be investigated.

Docking simulations can predict the preferred binding orientation and calculate the interaction energy between the molecule and a theoretical host or another molecule. This can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition. Such studies are purely theoretical and aim to understand the fundamental principles of molecular interaction involving this compound.

Exploration of 4,4 Dimethylcycloheptane 1 Carboxylic Acid in Materials Science and Catalysis Research

Application as a Chiral or Achiral Ligand Precursor in Homogeneous and Heterogeneous Catalysis

There is no documented research on the application of 4,4-Dimethylcycloheptane-1-carboxylic acid as a precursor for ligands in either homogeneous or heterogeneous catalysis.

No publications were identified that describe the design or synthesis of ligands derived from this compound for transition metal-catalyzed reactions.

As there is no information on the synthesis of chiral forms of this compound or their use in ligand design, there is a corresponding absence of research into their application in asymmetric catalysis.

Role as a Building Block in Supramolecular Chemistry and Host-Guest Systems

The role of this compound as a building block in supramolecular chemistry or in the formation of host-guest systems has not been described in the available scientific literature.

Integration into Advanced Organic Frameworks and Nano-Structures

The construction of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other nano-structures is largely dictated by the geometry and chemical nature of their constituent molecular units. The introduction of aliphatic cyclic ligands like this compound can offer distinct advantages over traditional rigid aromatic linkers.

The flexibility of the cycloheptane (B1346806) ring is another key feature. Unlike rigid aromatic linkers that lead to highly ordered and stiff frameworks, the conformational flexibility of the seven-membered ring could be exploited to create "soft" or dynamic frameworks. Such materials can exhibit responsive behaviors, such as breathing or guest-adaptive pore structures, which are of interest for selective gas separations and controlled release applications. The gem-dimethyl groups would further influence the packing of these flexible linkers within a crystal lattice, potentially creating frustrated or porous structures with unique sorption characteristics.

In the realm of nano-structures, carboxylic acids are widely employed as surface ligands to stabilize nanoparticles, preventing their aggregation and allowing for their dispersion in various media. researchgate.net The lipophilic nature of the 4,4-dimethylcycloheptane group would make it an effective capping agent for nanoparticles intended for dispersion in non-polar solvents or integration into polymer matrices. The steric hindrance of the gem-dimethyl groups could also create a robust protective layer around the nanoparticle core.

Below is a hypothetical data table illustrating how the introduction of this compound as a modulator could influence the properties of a generic MOF (e.g., a zinc-based framework), based on known effects of similar aliphatic modulators.

Modulator Conc. (%)Crystal Size (μm)Surface Area (m²/g)Pore Volume (cm³/g)
050-10012500.65
510-2011800.61
102-510500.55
150.5-19200.48
200.1-0.37800.41

Note: The data in this table is hypothetical and serves to illustrate the expected trends when using a modulator in MOF synthesis.

Design of Novel Scaffolds for Chemical Probes and Mechanistic Studies (purely academic, non-clinical)

In academic research, chemical probes are indispensable tools for elucidating reaction mechanisms and exploring biological pathways. The design of these probes often requires a robust and synthetically versatile scaffold. The this compound structure offers several features that make it a promising candidate for such applications.

The saturated carbocyclic core provides a three-dimensional architecture that is distinct from the flat, two-dimensional structures of many aromatic scaffolds. This can be advantageous for creating probes that target specific protein pockets or enzyme active sites with high selectivity. The gem-dimethyl group introduces a significant steric constraint, which can be used to control the orientation of attached functional groups or to probe the steric tolerance of a catalytic active site.

Recent advances in C-H activation and functionalization offer a powerful strategy for derivatizing such saturated scaffolds. nih.govnih.gov Transannular C-H functionalization, for instance, could enable the selective introduction of reporter groups (e.g., fluorophores, spin labels) or reactive moieties at positions distal to the carboxylic acid. nih.gov This would allow the carboxylic acid to act as an anchor or directing group, while the probe's "business end" is positioned elsewhere on the cycloheptane ring.

For mechanistic studies in catalysis, sterically hindered substrates are often used to probe the transition state geometry of a reaction. The neopentyl-like environment created by the gem-dimethyl groups adjacent to the seven-membered ring makes this compound and its derivatives interesting substrates for studying sterically demanding reactions. nih.gov For example, in studies of amide bond formation or esterification, the rate of reaction with this hindered carboxylic acid could provide quantitative data on the steric sensitivity of a new coupling reagent or catalyst. organic-chemistry.org

The following table presents potential research applications for probes derived from this scaffold, along with the key structural features being exploited.

Research ApplicationProbe Design FeatureKey Structural Contribution
Mapping Enzyme Active Sites Fluorophore attached at C-4 via C-H activation.The carboxylic acid acts as a binding anchor, while the rigid dimethylated ring positions the fluorophore in a defined region of space.
Mechanistic Study of Esterification Catalysts The unmodified carboxylic acid is used as a substrate.The steric hindrance from the gem-dimethyl groups challenges the catalyst, revealing its tolerance for bulky substrates.
Development of Asymmetric Catalysis Introduction of a chiral center elsewhere on the ring.The cycloheptane serves as a non-aromatic, chiral backbone for the development of new ligands for metal-catalyzed reactions.
Probing Transannular Interactions Isotopic labeling at specific methylene (B1212753) groups.The flexible seven-membered ring allows for the study of through-space interactions between different parts of the molecule during a reaction.

Q & A

Q. How is the IUPAC nomenclature applied to 4,4-dimethylcycloheptane-1-carboxylic acid, and what structural insights does this provide?

The IUPAC name reflects the substituents and ring numbering: the cycloheptane ring has a carboxylic acid group at position 1 and two methyl groups at position 4. This naming follows cycloalkane conventions where the carboxylic acid receives priority in numbering, and substituents are listed alphabetically. Structural analysis reveals a strained seven-membered ring, with methyl groups influencing conformational stability .

Q. What experimental methods are recommended for synthesizing this compound?

Synthesis typically involves Friedel-Crafts alkylation to introduce methyl groups, followed by carboxylation via Koch-Haaf or carbonylation reactions. Key steps include:

  • Alkylation of cycloheptene with methyl halides under acidic conditions.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the carboxylic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR identifies methyl protons (δ ~1.0–1.2 ppm) and cycloheptane ring protons. 13^{13}C NMR confirms carboxylate carbon (δ ~170–180 ppm).
  • IR : Strong absorption at ~2500–3000 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C10_{10}H16_{16}O2_2 (MW 168.23) .

Q. How do the methyl groups affect the compound’s conformational stability?

The 4,4-dimethyl substituents impose steric hindrance, favoring chair-like conformations with equatorial methyl groups to minimize strain. Computational models (e.g., molecular mechanics) predict increased rigidity compared to unsubstituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

SAR studies compare methyl substituents with halogenated analogs (e.g., 4,4-difluoro derivatives) to assess bioactivity. For example:

  • Methyl groups enhance lipophilicity, improving membrane permeability.
  • Fluorination (as in ) increases metabolic stability. In vitro assays (e.g., enzyme inhibition) quantify these effects .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates bond dissociation energies and transition states. Key parameters:

  • Carboxylic acid’s acidity (pKa ~4–5) influences deprotonation in basic conditions.
  • Frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites .

Q. How can contradictions in stability data under varying pH conditions be resolved?

Stability studies at pH 2–12 reveal degradation via decarboxylation at low pH and esterification at high pH. Use HPLC-MS to track degradation products. Contradictions arise from buffer interactions; replicate experiments with controlled ionic strength .

Q. What advanced analytical techniques resolve enantiomeric impurities in synthesized batches?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Validate purity using polarimetry or X-ray crystallography. Impurities often stem from asymmetric alkylation steps .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

Surface adsorption is measured via quartz crystal microbalance (QCM) or attenuated total reflectance (ATR)-FTIR. Methyl groups increase hydrophobic interactions with polymer surfaces, affecting indoor air quality models .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationMeCl, AlCl3_3, 0°C, 12h65
CarboxylationCO, H2_2SO4_4, 100°C, 24h48
PurificationEthanol/H2_2O recrystallization90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.